Home > Products > Building Blocks P17791 > 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid
4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid - 702664-43-5

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid

Catalog Number: EVT-3008088
CAS Number: 702664-43-5
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is a complex organic compound with significant pharmacological potential. It belongs to the class of thienopyrimidine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound exhibits properties that may be beneficial in treating various conditions, including hormone-related disorders.

Source

The compound has been documented in various scientific literature and patent filings, highlighting its synthesis and potential applications. Notably, it has been referenced in patents related to gonadotropin-releasing hormone antagonism, indicating its relevance in therapeutic contexts .

Classification

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is classified as a thienopyrimidine derivative. This classification is based on its structural features, which include a thieno ring fused with a pyrimidine moiety. The compound's unique structure contributes to its biological activity and makes it a subject of interest in drug development.

Synthesis Analysis

Methods

The synthesis of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid typically involves multi-step organic reactions that may include cyclization and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available thienopyrimidine precursors.
  2. Reagents: Common reagents used in the synthesis may include bases such as sodium hydride or potassium carbonate and solvents like dimethyl sulfoxide or acetonitrile.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.
  4. Purification: Post-synthesis purification typically involves crystallization or chromatographic techniques to isolate the desired product from by-products.
Molecular Structure Analysis

Structure

The molecular formula for 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is C10H10N2O4S. Its structure features:

  • A thieno ring system that contributes to its aromatic character.
  • A pyrimidine base that provides nitrogen atoms essential for biological activity.
  • A butanoic acid side chain that enhances solubility and potential interaction with biological targets.

Data

The compound's structural data can be accessed through databases like PubChem and the Protein Data Bank, where detailed information regarding its 3D conformation is available .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of thienopyrimidine derivatives:

  1. Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by amines or alcohols.
  2. Hydrolysis: The carboxylic acid moiety can participate in hydrolysis reactions under acidic or basic conditions.
  3. Reduction: The diketone functionality may be reduced to yield hydroxyl groups.

Technical Details

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific pharmacological profiles.

Mechanism of Action

Process

The mechanism of action for 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid primarily involves interaction with gonadotropin-releasing hormone receptors. By acting as an antagonist at these receptors:

  • It inhibits the release of gonadotropins from the pituitary gland.
  • This action can lead to decreased levels of sex hormones, which is beneficial in treating hormone-dependent conditions such as prostate cancer and endometriosis.

Data

Studies indicate that such antagonists can effectively manage symptoms associated with these conditions by modulating hormonal pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Relevant data can be sourced from chemical databases and experimental studies that characterize these properties .

Applications

Scientific Uses

The primary applications of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid lie within medicinal chemistry:

  • Pharmaceutical Development: Investigated as a potential therapeutic agent for hormone-related diseases.
  • Research Tool: Used in studies exploring hormonal regulation mechanisms and receptor interactions.
Synthetic Methodologies and Optimization [1] [5]

Multi-Step Organic Synthesis Strategies for Thienopyrimidine Derivatives

The synthesis of 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid (CAS: 702664-43-5) employs convergent retrosynthetic approaches that decouple the construction of the thieno[3,2-d]pyrimidine core from the elaboration of the butanoic acid side chain. Industrial-scale synthesis typically begins with the preparation of the heterocyclic scaffold via cyclocondensation reactions between 2-aminothiophene-3-carboxylate derivatives and urea equivalents. The critical C3-N functionalization is achieved through N-alkylation using ethyl 4-bromobutyrate, followed by alkaline ester hydrolysis to yield the target carboxylic acid. This strategy minimizes side reactions and allows independent optimization of each fragment, with typical overall yields of 15–22% across 4–6 steps [1] [4].

Key challenges include managing the electron-deficient nature of the pyrimidine ring during alkylation and suppressing O-alkylation byproducts. Modern approaches employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance regioselectivity. The convergent design proves advantageous over linear sequences, reducing cumulative yield losses and simplifying impurity profiles during scale-up [4].

Cyclization Techniques for Core Thieno[3,2-d]pyrimidine Scaffold Construction

The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core is synthesized via acid-catalyzed cyclodehydration or high-pressure methods. Conventional thermal cyclization employs polyphosphoric acid (PPA) at 140–160°C, but suffers from variable yields (45–68%) due to decomposition side reactions. Catalyst-free high hydrostatic pressure (HHP) technology provides a sustainable alternative, enabling cyclization at 3.8 kbar and 25°C without solvents. This technique accelerates reaction kinetics by reducing activation volumes (ΔV‡) and achieves 90% yield in 10 hours through precise pressure-time optimization [2].

Table 1: Optimization of Thienopyrimidine Cyclization Under High Hydrostatic Pressure

Pressure (kbar)Time (h)Yield (%)Key Observations
0.001 (ambient)100No reaction observed
2.818Initial product formation
3.4111Marginal improvement
3.8125Significant acceleration
3.81090Near-complete conversion

Alternative cyclization systems include deep eutectic solvents (DES) composed of N,N′-dimethyl urea and L-(+)-tartaric acid (7:3 ratio), which facilitate ring closure at 70°C via hydrogen-bond activation. This method achieves 75–82% yield while eliminating volatile organic solvents [5].

Functionalization of the Butanoic Acid Side Chain: Regioselective Modifications

Regioselective N1-alkylation of the thienopyrimidinedione core presents steric and electronic challenges due to competing O-alkylation and dialkylation. Optimization studies identify dimethylformamide (DMF) as the optimal solvent at 60°C using cesium carbonate base, achieving >95% N-selectivity with ethyl 4-bromobutyrate. Kinetic control is critical: slow addition of alkylating agents prevents polyalkylation, while maintaining substrate concentrations below 0.5M minimizes dimerization [1] [3].

Carboxyl group derivatization includes:

  • Amide formation: Coupling with amines using EDCI/HOBt catalysis
  • Esterification: Acid-catalyzed Fisher esterification in ethanol/toluene mixtures
  • Polymer conjugation: Carbodiimide-mediated attachment to polyethylene glycol (PEG) carriers for drug delivery applications [3]

Protecting group strategies are generally unnecessary due to the stability of the carboxylic acid during heterocycle functionalization.

Solvent and Catalyst Systems in Large-Scale Synthesis

Industrial production prioritizes solvent substitution and catalyst recovery to meet green chemistry metrics. Dichloromethane (DCM), traditionally used for alkylation and crystallization steps, is being replaced by methyl tert-butyl ether (MTBE) and methyl propionate, which reduce mutagenicity risks while maintaining solubility profiles. High-pressure systems eliminate solvents entirely, using water as a pressure-transmitting fluid to ensure safety and minimize waste [2] [9].

Table 2: Solvent Performance in Industrial-Scale Synthesis

SolventBoiling Point (°C)Ligand Solubility (mg/mL)EHS RatingReaction Yield (%)
Dichloromethane (DCM)4085Critical92
Methyl tert-butyl ether (MTBE)5578Acceptable90
Methyl propionate8072Good87
Dimethoxymethane4268Good84

Catalyst innovations include immobilized lipases for ester hydrolysis (avoiding strong acids) and recyclable polystyrene-supported DMAP for acylation. Flow chemistry systems enhance mass/heat transfer in high-pressure cyclization, enabling kilogram-scale production with 40% reduced energy consumption compared to batch reactors [4] [9].

Purification Challenges and Advanced Crystallization Protocols

Purification complexities arise from polar impurities (hydrolysis byproducts) and structural isomers. Industrial processes employ orthogonal techniques:

  • Hot filtration removes polymeric impurities in MTBE
  • pH-gradient extraction isolates the target acid from neutral contaminants (pH 4.5–5.0)
  • Preparative reverse-phase HPLC for analytical-grade material (>99.5% purity) [1]

Crystallization optimization focuses on polymorphism control. The compound exhibits three anhydrous forms, with Form II (monoclinic P2₁/c) being pharmaceutically preferred. Seeded crystallization from ethanol/water (7:3) at 4°C yields uniform Form II crystals. Membrane protein crystallization principles are adapted by adding n-octyl-β-D-thioglucopyranoside (OTG) to suppress aggregation during crystal growth. X-ray quality crystals require vapor diffusion techniques using 25–28% PEG 3350 and 0.1M HEPES pH 7.5, with diffraction resolved to 1.8Å [6] [10].

Advanced analytical control includes:

  • LC-MS: Quantifies trace impurities (<0.1%)
  • CHNS elemental analysis: Verifies stoichiometry
  • Dynamic vapor sorption: Assesses hydrate formation risks during storage [1]

Properties

CAS Number

702664-43-5

Product Name

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid

IUPAC Name

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoic acid

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26

InChI

InChI=1S/C10H10N2O4S/c13-7(14)2-1-4-12-9(15)8-6(3-5-17-8)11-10(12)16/h3,5H,1-2,4H2,(H,11,16)(H,13,14)

InChI Key

WKIQTWKLNMZWBQ-UHFFFAOYSA-N

SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.